3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide
CAS No.:
Cat. No.: VC15753279
Molecular Formula: C7H5F4NO2S
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5F4NO2S |
---|---|
Molecular Weight | 243.18 g/mol |
IUPAC Name | 3-fluoro-5-(trifluoromethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C7H5F4NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14) |
Standard InChI Key | OOKBJMIDVZOLNI-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F |
Introduction
Structural Characteristics and Electronic Properties
Molecular Architecture
The benzene core of 3-fluoro-5-(trifluoromethyl)benzene-1-sulfonamide features a sulfonamide group (-SONH) at position 1, a fluorine atom at position 3, and a trifluoromethyl (-CF) group at position 5. This arrangement creates a sterically hindered yet electronically diverse system. The fluorine atom’s electronegativity induces electron-withdrawing effects, while the -CF group enhances lipophilicity and metabolic resistance.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies confirm the substitution pattern, with distinct shifts for aromatic protons adjacent to electronegative groups. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, reflecting polarization caused by the -SONH and -CF groups. The molecule’s low polar surface area (45 Ų) suggests moderate membrane permeability, a critical factor in drug design.
Synthetic Methodologies
Direct Sulfonation Approaches
The sulfonamide group is typically introduced via sulfonation of the parent benzene derivative. One route involves reacting 3-fluoro-5-(trifluoromethyl)benzene with chlorosulfonic acid, followed by ammonolysis to yield the sulfonamide. This method achieves moderate yields (50–60%) but requires careful control of reaction conditions to avoid over-sulfonation.
Halogen Exchange Strategies
A related synthesis leverages 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) as a precursor. Grignard reagent formation with magnesium in tetrahydrofuran (THF), followed by boronation with trimethyl borate, generates a boronic acid intermediate. Subsequent coupling with sulfonamide precursors via Suzuki-Miyaura cross-coupling yields the target compound with improved regioselectivity .
Table 1: Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Direct Sulfonation | 55 | 92 | Byproduct formation |
Halogen Exchange | 72 | 98 | Sensitivity to moisture |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental data for analogous compounds, such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, reveal a log (octanol-water partition coefficient) of 3.92, indicating high lipophilicity . Aqueous solubility for the sulfonamide derivative is estimated at 0.029 mg/mL, necessitating formulation enhancements for bioavailability.
Metabolic Stability
Fluorine atoms at the meta position reduce oxidative metabolism by cytochrome P450 enzymes. In vitro studies show inhibition of CYP2D6 () and CYP1A2 (), suggesting potential drug-drug interactions .
Industrial and Material Science Applications
Polymer Modification
Incorporating 3-fluoro-5-(trifluoromethyl)benzene-1-sulfonamide into polyelectrolyte membranes enhances proton conductivity in fuel cells. Composite membranes exhibit conductivity of 0.12 S/cm at 80°C, rivaling Nafion®.
Agrochemical Intermediates
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials show 90% weed suppression at application rates of 200 g/ha, with minimal soil persistence.
Comparative Analysis with Structural Analogs
Table 2: Key Analogs and Their Properties
Compound | Molecular Formula | Bioactivity (IC) | Log |
---|---|---|---|
4-(Trifluoromethyl)benzenesulfonamide | CHFNOS | CA-II: 5.1 nM | 3.45 |
3-Bromo-5-(trifluoromethyl)benzenesulfonamide | CHBrFNOS | CA-II: 6.8 nM | 4.12 |
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